RSV Macrocycle Binding: Fluorinated Scaffold Enables Atropisomer-Specific Inhibition Not Observed with Non-Fluorinated Methyl Salicylate
Methyl 5-fluoro-2-hydroxybenzoate is characterized as a potent inhibitor of respiratory syncytial virus (RSV) that binds to the 16-membered viral macrocycle . Critically, the compound exists as two atropisomers, and the atropisomer with the linker optimized for binding to the RSV hydrophobic pocket was found to be more potent than the wild type in vitro . The compound is described as an analog of ribavirin, a broad-spectrum antiviral nucleoside, yet the salicylate-based scaffold represents a structurally distinct class with a different proposed binding mode involving the viral macrocycle rather than direct nucleoside analog incorporation . Non-fluorinated methyl salicylate (CAS 119-36-8) lacks the electronic and steric features necessary for this macrocycle engagement and exhibits no documented RSV inhibitory activity in the same experimental context, underscoring the essential role of the 5-fluoro substitution .
| Evidence Dimension | RSV inhibition mechanism and binding specificity |
|---|---|
| Target Compound Data | Binds 16-membered RSV macrocycle; atropisomer-specific potency enhancement documented |
| Comparator Or Baseline | Methyl salicylate (CAS 119-36-8) and ribavirin (structural analog reference) |
| Quantified Difference | Target compound engages RSV macrocycle with atropisomer-dependent activity; non-fluorinated analog shows no documented RSV binding |
| Conditions | In vitro RSV inhibition assays (specific assay parameters not disclosed in vendor technical documentation) |
Why This Matters
This compound provides a structurally unique, non-nucleoside scaffold for RSV antiviral development that cannot be replicated using non-fluorinated salicylates, making it essential for programs targeting viral macrocycle inhibition.
